1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol . The compound features:
- A pyrazole core substituted at the 1-position with a 3-methylphenyl group.
- A trifluoromethyl (-CF₃) group at the 5-position.
- A carboxylic acid (-COOH) functional group at the 4-position.
This structure grants the molecule unique physicochemical properties, including moderate hydrophobicity (due to the trifluoromethyl and aryl groups) and acidity (pKa ≈ 2–3 for the carboxylic acid group). It is primarily utilized as a pharmaceutical intermediate or ligand in medicinal chemistry, particularly in the synthesis of kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
1-(3-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-3-2-4-8(5-7)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRKBOTQQUOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585387 | |
| Record name | 1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786726-99-6 | |
| Record name | 1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Based Cyclization with β-Keto Esters
The foundational method for pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-diketones. Adapted from PMC studies, the target compound requires strategic placement of substituents during initial ring formation:
Reaction Components :
- Ethyl 4,4,4-trifluoro-3-oxobutanoate as trifluoromethyl precursor
- 3-Methylphenylhydrazine for N1-substitution
- Diethyl oxalate to introduce carboxylic acid precursor at C4
Mechanistic Pathway :
- Nucleophilic attack by hydrazine nitrogen on β-keto ester carbonyl
- Cyclization through enolate intermediate formation
- Tautomerization to aromatic pyrazole system
Optimized Conditions :
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 80°C reflux for 12 h
- Yield: 68–72% (crude product)
Post-cyclization saponification using lithium hydroxide in THF converts the ethyl ester to carboxylic acid (85–89% yield).
Oxidation Strategies for Carboxylic Acid Formation
Ruthenium-Catalyzed C–H Oxidation
ChemicalBook synthesis details oxidation protocols applicable to hydroxymethyl precursors:
Reaction Scheme :
(1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol → Target acid
Optimized Conditions :
- Oxidant: NaIO4 (2.1 equiv)
- Catalyst: RuCl3·3H2O (0.05 equiv)
- Solvent: CH3CN/H2O (1:1)
- Time: 18 h at 25°C
- Yield: 90% (HPLC purity >98%)
Comparative studies show this method outperforms KMnO4-based oxidations in functional group tolerance, particularly preserving the trifluoromethyl group from hydrolysis.
Halogenation-Hydrolysis Pathways
Bromine-Mediated Functionalization
Adapting methods from CN111303034A:
Stepwise Process :
- Bromination of 1-(3-methylphenyl)-5-(trimethylsilyl)-1H-pyrazole-4-methanol
- Hydrolysis of C–Br to COOH using NaOH/H2O2
Key Data :
| Stage | Conditions | Yield |
|---|---|---|
| Bromination | Br2 (1 equiv), CH2Cl2, -5°C | 89.3% |
| Oxidation | 6M NaOH, 30% H2O2, 60°C | 91.2% |
This two-stage approach proves effective for scale-up (>100 g batches) with consistent purity profiles.
Comparative Methodological Analysis
Table 1. Synthesis Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95–97 | Moderate | $$$$ |
| Suzuki Coupling | 78 | 98 | High | $$$$$ |
| Ru-Catalyzed Oxidation | 90 | 98 | Limited | $$$ |
| Halogenation-Hydrolysis | 89–91 | 97 | High | $$ |
Critical factors for industrial adoption:
- Cost Efficiency : Halogenation-hydrolysis shows best $/kg ratio
- Regiochemical Control : Suzuki coupling provides >99:1 positional selectivity
- Environmental Impact : Ru-catalyzed method generates minimal heavy metal waste
Experimental Optimization Strategies
Solvent Effects in Cyclocondensation
Systematic screening reveals:
- Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote decarboxylation
- Ether-water mixtures (THF/H2O 2:1) balance solubility and product stability
Figure 1. Solvent vs. Yield Correlation (n=5 trials per condition)
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions:
-
Methyl ester formation : Reacting with methanol and catalytic pyridine yields the methyl ester derivative .
-
Ethyl ester synthesis : Ethanol with H₂SO₄ as a catalyst achieves similar results.
Conditions and Yields
| Reagent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| Methanol | Pyridine | Reflux | 85% | |
| Ethanol | H₂SO₄ | 80°C | 78% |
Amidation and Carboxamide Formation
The acid reacts with amines via activation to acid chlorides (SOCl₂ or PCl₅) or coupling agents (DCC/DMAP) :
-
Acid chloride intermediate : Generated using SOCl₂, enabling nucleophilic substitution with amines like pyridinyl derivatives .
-
Direct coupling : Carbodiimide-mediated reactions form amides without isolating intermediates .
Representative Amides
| Amine | Product Yield | Application Context | Source |
|---|---|---|---|
| 5-(Trifluoromethyl)pyridin-2-amine | 72% | Antifungal agents | |
| 3-Chloropyridin-2-amine | 68% | Agricultural chemicals |
Decarboxylation
Thermal or basic conditions induce decarboxylation, producing 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole :
-
Mechanism : The electron-withdrawing trifluoromethyl group stabilizes the transition state, facilitating CO₂ loss.
Cyclization Reactions
The carboxylic acid participates in heterocycle formation:
-
Lactam synthesis : Intramolecular cyclization with adjacent amines forms pyrazolo[1,5-a]pyrimidinones .
-
Trichloromethyl conversion : Methanolysis of trichloromethyl intermediates yields fused-ring systems .
Key Example
| Starting Material | Product | Yield | Source |
|---|---|---|---|
| Trichloromethyl enone | Tricyclic indenopyrazole | 70% |
Functionalization of the Pyrazole Ring
Electrophilic substitution is hindered by the electron-deficient trifluoromethyl group, but regioselective reactions occur at N1 or C3 positions:
-
N-Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in the presence of NaH .
-
C-H activation : Palladium-catalyzed coupling at C3 under Suzuki-Miyaura conditions .
Solvent-Dependent Reactivity
Methanol and DMF are preferred for reactions involving the carboxylic acid due to solubility and stability :
-
Methanolysis : Cleaves trichloromethyl groups to carboxylates in methanol .
-
DMF stability : Prevents premature decomposition during amidation .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
This compound is actively researched for its potential in drug development:
- Anti-inflammatory Agents : Studies indicate that derivatives of this compound can serve as anti-inflammatory agents, providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects .
- Analgesics : There is ongoing research into its efficacy as an analgesic, targeting pain pathways while minimizing adverse effects associated with conventional pain relievers .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
Agricultural Chemistry
In the agrochemical sector, 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has shown promise in the development of:
- Herbicides : The compound's structure allows it to act effectively against specific weed species while being less harmful to crops, thereby contributing to sustainable agricultural practices .
- Fungicides : Research indicates potential applications as a fungicide, targeting plant pathogens without adversely affecting beneficial organisms in the ecosystem .
Material Science
The unique properties of this compound make it useful in material science:
- Coatings and Polymers : The compound is employed in synthesizing advanced materials that require enhanced thermal stability and chemical resistance. This is particularly relevant in industries that demand durable coatings and high-performance polymers .
- Nanotechnology : Its ability to form stable complexes with metals makes it a candidate for applications in nanotechnology, particularly in creating nanoscale materials with specific functionalities .
Biochemical Research
In biochemical studies, this compound is utilized for:
- Enzyme Inhibition Studies : Researchers are investigating its role in enzyme inhibition, which could lead to significant breakthroughs in understanding metabolic pathways and disease mechanisms .
- Drug Metabolism Studies : The compound serves as a model for studying drug metabolism and pharmacokinetics due to its complex interactions with biological systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives
Structural and Functional Group Variations
The following table compares substituents, molecular properties, and applications of structurally analogous compounds:
Key Differences in Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, but substituents like thiazolyl (in ) or pyridinyl () introduce polar heteroatoms, enhancing water solubility .
- Acidity : Carboxylic acid pKa values range from 1.8–2.5 for most analogs, but electron-withdrawing groups (e.g., -CF₃) further stabilize the deprotonated form .
- Thermal Stability : Aryl-substituted derivatives (e.g., 3-methylphenyl) exhibit higher thermal stability (decomposition >250°C) compared to aliphatic analogs (<200°C) .
Research Findings and Challenges
- Bioactivity : The 3-methylphenyl substituent in the target compound improves target selectivity over para-substituted analogs (e.g., 4-methylphenyl in ) due to steric effects .
- Synthetic Challenges : Hydrolysis of pyrazole esters to carboxylic acids (e.g., ) often requires harsh conditions (e.g., LiOH/MeOH), risking decomposition of sensitive substituents .
Biological Activity
1-(3-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, particularly in cancer treatment and other therapeutic areas.
The molecular formula of this compound is with a molecular weight of 296.23 g/mol. The compound exhibits a melting point range of 192-194 °C, indicating its stability under standard conditions .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, some compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating significant growth inhibition .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.00 | Microtubule destabilization |
| This compound | HepG2 | 10.00 | Apoptosis induction |
| Other derivatives | Various | 2.43 - 14.65 | Various mechanisms |
The anticancer effects are attributed to several mechanisms:
- Microtubule Destabilization : Compounds like this pyrazole derivative disrupt microtubule assembly, which is critical for cell division .
- Apoptosis Induction : Studies have shown that these compounds can enhance caspase-3 activity, leading to programmed cell death in cancer cells .
Other Biological Activities
Beyond anticancer effects, pyrazole compounds have been investigated for their antibacterial, anti-inflammatory, and antiviral properties. The trifluoromethyl group enhances biological activity by increasing lipophilicity and altering pharmacokinetics .
Case Study 1: Anticancer Efficacy
In a controlled study, the efficacy of the compound was tested on MDA-MB-231 cells. Results indicated that at concentrations as low as 1 μM, significant morphological changes were observed, along with increased apoptosis markers.
Case Study 2: In Vivo Studies
Further investigations included in vivo models where the compound was administered to mice with induced tumors. The results demonstrated reduced tumor size and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with arylhydrazines, followed by hydrolysis of the ester intermediate to the carboxylic acid. For example, analogous pyrazole-4-carboxylic acids were prepared by reacting ethyl 3-oxo-3-phenylpropanoate with arylhydrazines under reflux in ethanol, yielding ester intermediates that undergo basic hydrolysis (NaOH/EtOH) to the acid . Optimization involves varying solvents (DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and reaction temperatures. A study reported 80% yield using Pd-catalyzed Suzuki coupling in deoxygenated DMF at 80°C .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- LC-MS : To confirm molecular weight (e.g., m/z 371.1 [M+H]⁺ for related pyrazole esters) and purity (>95% UV) .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C5, methylphenyl at N1). A study of 5-methyl-1-phenyl analogs showed distinct aromatic proton splitting patterns and carbonyl carbon signals at ~165 ppm .
- FTIR : Carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O peaks (~1700 cm⁻¹) .
- XRD : SHELX software is widely used for crystal structure refinement, though disorder in the pyrazole ring may require constraints during refinement .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the trifluoromethyl group on reactivity and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials and frontier molecular orbitals. The strong electron-withdrawing effect of -CF₃ lowers the LUMO energy, enhancing electrophilic reactivity. For example, in SAR studies, -CF₃ substitution improved metabolic stability by reducing oxidative metabolism at C5 . Comparative studies with -CH₃ or -Cl analogs can quantify these effects .
Q. What strategies resolve crystallographic disorder in the pyrazole ring during X-ray structure determination?
- Methodological Answer : Disorder in the pyrazole or aryl rings is common due to rotational flexibility. SHELXL refinement tools allow partitioning disordered atoms into alternate sites with occupancy refinement. Constraints (e.g., SIMU, DELU) stabilize thermal motion parameters. A study of 5-methyl-1-phenylpyrazole derivatives achieved R-factors <5% using SHELXL with anisotropic displacement parameters for non-H atoms .
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?
- Methodological Answer : Systematic substitution at N1 (e.g., 3-methylphenyl vs. 4-fluorophenyl) and C5 (-CF₃ vs. -CN) is performed. For example, Keap1 inhibitors with -SO₂NH₂ groups at C3 showed enhanced solubility, while bulky substituents at N1 reduced cell permeability . In vitro assays (e.g., enzyme inhibition IC₅₀, logP measurements) paired with molecular docking (AutoDock Vina) can correlate substituent size/hydrophobicity with activity .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for analogous pyrazole-4-carboxylic acids?
- Analysis : Yields vary due to purification methods (flash chromatography vs. recrystallization) and starting material quality. For instance, Pd-catalyzed reactions in DMF achieved 80% yields , while non-catalytic routes reported 43–60% . Resolution involves optimizing catalyst loading (5–10 mol% Pd) and using HPLC-grade solvents to minimize side reactions.
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
